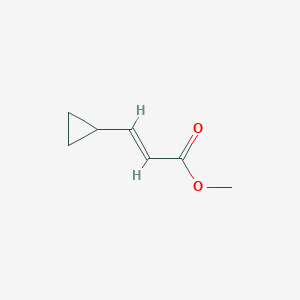
(4-乙基苯氧基)乙酰氯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(4-Ethylphenoxy)acetyl chloride” is a chemical compound with the molecular formula C10H11ClO2 and a molecular weight of 198.65 . It is used for research purposes .
Synthesis Analysis
While specific synthesis methods for “(4-Ethylphenoxy)acetyl chloride” were not found, general methods for the synthesis of chloroesters involve the reaction of ethers with acyl chlorides . This process can be catalyzed by various substances, including nano-ZnO .Molecular Structure Analysis
The molecular structure of “(4-Ethylphenoxy)acetyl chloride” consists of 10 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .Chemical Reactions Analysis
Acyl chlorides, such as “(4-Ethylphenoxy)acetyl chloride”, are known to be extremely reactive. They are susceptible to attack by nucleophiles, resulting in the replacement of the chlorine atom . They can react with carboxylic acids to form anhydrides, with water to form carboxylic acids, with alcohols to form esters, and with ammonia or amines to form amides .Physical and Chemical Properties Analysis
“(4-Ethylphenoxy)acetyl chloride” has a molecular weight of 198.65 . Further specific physical and chemical properties were not found in the search results.科学研究应用
分析方法和衍生技术
- 吸附萃取和样品内乙酰化用于分析测定:一种廉价的样品制备程序利用(4-乙基苯氧基)乙酰氯制定了酒样品中乙基酚类异味的测定方法。这种方法涉及原位乙酰化和使用一次性硅烷吸附剂进行浓缩,展示了一种分析复杂基质如葡萄酒的有效方法(Carpinteiro et al., 2010)。
聚合物合成和应用
潜伏固化剂的制备用于环氧树脂:合成了(4-乙基苯氧基)乙酰氯衍生物,并将其应用为环氧树脂的潜伏固化剂,展示了改善的储存寿命和机械性能。这项研究突出了该化合物在开发具有增强热稳定性和机械性能的材料中的实用性(Lei et al., 2015)。
合成噻吩-3-基乙酸衍生物用于导电聚合物:利用(4-乙基苯氧基)乙酰氯,研究人员合成了用于生产导电聚合物的新型单体,探索了它们的电致色变和光谱电化学性质。这种应用突显了(4-乙基苯氧基)乙酰氯在电子材料领域的潜力(Bingöl等,2005)。
化学合成和表征
- 合成聚(3-乙酰-4-羟基苯基丙烯酸酯)和金属配合物:该化合物用于合成聚(3-乙酰-4-羟基苯基丙烯酸酯),进一步与金属醋酸盐反应以产生聚合物-金属配合物。这项研究展示了(4-乙基苯氧基)乙酰氯在创造具有潜在应用于催化和材料科学的材料中的实用性(Nanjundan et al., 2004)。
安全和危害
作用机制
Target of Action
It is known to be used in proteomics research , suggesting that it may interact with proteins or other biomolecules within the cell.
Mode of Action
It’s known that acetyl chloride, a related compound, can undergo nucleophilic substitution reactions . In these reactions, a nucleophile (such as a protein or other biomolecule) could attack the acetyl chloride, leading to the formation of a new covalent bond. This could potentially alter the function or activity of the target molecule .
Pharmacokinetics
The physicochemical properties of a molecule can influence its adme properties . For instance, its molecular weight (198.65 Da ) and structure could impact its absorption and distribution within the body.
Result of Action
Its potential to form covalent bonds with proteins and other biomolecules could lead to changes in their function or activity, which could in turn influence cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other chemicals can impact the reactivity of (4-Ethylphenoxy)acetyl chloride and its interactions with its targets.
生化分析
Biochemical Properties
(4-Ethylphenoxy)acetyl chloride plays a significant role in biochemical reactions, particularly in nucleophilic acyl substitution reactions . It interacts with various enzymes, proteins, and other biomolecules. For instance, it can react with nucleophiles such as amines and alcohols to form amides and esters, respectively . These interactions are crucial in the synthesis of various biochemical compounds and in the modification of proteins and peptides.
Cellular Effects
(4-Ethylphenoxy)acetyl chloride has notable effects on various types of cells and cellular processes. It influences cell function by modifying proteins and peptides, which can affect cell signaling pathways, gene expression, and cellular metabolism . For example, the acetylation of proteins can alter their function and localization, thereby impacting cellular processes such as signal transduction and gene regulation .
Molecular Mechanism
The molecular mechanism of (4-Ethylphenoxy)acetyl chloride involves its ability to act as an acylating agent. It exerts its effects by forming covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins . This acylation can lead to enzyme inhibition or activation, depending on the specific protein and the site of modification . Additionally, (4-Ethylphenoxy)acetyl chloride can influence gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Ethylphenoxy)acetyl chloride can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture . Long-term exposure to (4-Ethylphenoxy)acetyl chloride can lead to cumulative effects on cellular function, including alterations in protein function and gene expression .
Dosage Effects in Animal Models
The effects of (4-Ethylphenoxy)acetyl chloride vary with different dosages in animal models. At low doses, it can effectively modify target proteins without causing significant toxicity . At high doses, (4-Ethylphenoxy)acetyl chloride can exhibit toxic effects, including cellular damage and adverse physiological responses . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
(4-Ethylphenoxy)acetyl chloride is involved in various metabolic pathways, particularly those related to protein and peptide modification . It interacts with enzymes such as acetyltransferases, which facilitate the transfer of the acetyl group to target biomolecules . This interaction can affect metabolic flux and the levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, (4-Ethylphenoxy)acetyl chloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its biochemical activity and effects .
Subcellular Localization
The subcellular localization of (4-Ethylphenoxy)acetyl chloride is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, the acetylation of proteins by (4-Ethylphenoxy)acetyl chloride can target them to the nucleus, where they can influence gene expression and other nuclear processes .
属性
IUPAC Name |
2-(4-ethylphenoxy)acetyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-2-8-3-5-9(6-4-8)13-7-10(11)12/h3-6H,2,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDQQTPPIQNNLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571472 |
Source


|
| Record name | (4-Ethylphenoxy)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167762-94-9 |
Source


|
| Record name | (4-Ethylphenoxy)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1315889.png)
![(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one](/img/structure/B1315890.png)


